beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)-
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Overview
Description
Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- is a synthetic compound that combines the properties of beta-alanine and a benzoylamino group. Beta-alanine itself is a non-essential amino acid that plays a crucial role in the synthesis of carnosine, a dipeptide found primarily in skeletal muscle and the brain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is to use carbamate protecting groups, such as t-butyloxycarbonyl (Boc), which can be installed and removed under relatively mild conditions . The protected beta-alanine is then reacted with benzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of beta-alanine often involves the reaction of ammonia with beta-propiolactone This method is scalable and efficient, making it suitable for large-scale production
Chemical Reactions Analysis
Types of Reactions
Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and various alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of new amides or esters.
Scientific Research Applications
Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in cellular metabolism and signaling pathways.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- involves its role as a precursor to carnosine synthesis. Carnosine acts as an intracellular pH buffer, helping to regulate pH levels in muscle tissue during exercise . The benzoylamino group may also interact with specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Beta-Alanine: A naturally occurring beta amino acid with similar buffering properties.
L-Alanine: An alpha amino acid that differs in the position of the amino group.
Carnosine: A dipeptide composed of beta-alanine and histidine, known for its antioxidant and buffering properties.
Uniqueness
Beta-Alanine, N-(2-(benzoylamino)-3-methyl-1-oxo-2-butenyl)- is unique due to the presence of the benzoylamino group, which imparts distinct chemical properties and potential applications. This compound’s ability to participate in various chemical reactions and its role in carnosine synthesis make it a valuable molecule for research and industrial applications.
Properties
CAS No. |
172798-59-3 |
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Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
3-[(2-benzamido-3-methylbut-2-enoyl)amino]propanoic acid |
InChI |
InChI=1S/C15H18N2O4/c1-10(2)13(15(21)16-9-8-12(18)19)17-14(20)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,21)(H,17,20)(H,18,19) |
InChI Key |
ZQWUDIOCFORJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C(=O)NCCC(=O)O)NC(=O)C1=CC=CC=C1)C |
Origin of Product |
United States |
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